molecular formula C10H8O3 B1336052 4-(3-hydroxyprop-1-ynyl)benzoic Acid CAS No. 63197-50-2

4-(3-hydroxyprop-1-ynyl)benzoic Acid

Cat. No.: B1336052
CAS No.: 63197-50-2
M. Wt: 176.17 g/mol
InChI Key: LEPOYFHYEJNVIJ-UHFFFAOYSA-N
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Description

4-(3-Hydroxyprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C10H8O3. It is a derivative of benzoic acid, where a hydroxypropynyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyprop-1-ynyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with propargyl alcohol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of alternative catalysts and solvents to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyprop-1-ynyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Hydroxyprop-1-ynyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-hydroxyprop-1-ynyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

4-(3-Hydroxyprop-1-ynyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a hydroxy group and a triple bond, which provides distinct chemical reactivity and potential for diverse applications.

Biological Activity

4-(3-Hydroxyprop-1-ynyl)benzoic acid (4-HBPA) is a compound characterized by its unique structure, which includes a benzoic acid moiety linked to a terminal alkyne group via a three-carbon chain containing a hydroxyl group. This structural configuration suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and bioconjugation.

Structural Characteristics

The compound features:

  • Benzoic Acid Group : Provides acidity and potential for interaction with biological targets.
  • Terminal Alkyne Group : Allows for click chemistry applications, facilitating the attachment of biomolecules.
  • Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding, influencing biological interactions.

1. Click Chemistry Applications

The terminal alkyne functionality of 4-HBPA is particularly noteworthy for its use in click chemistry, which is a powerful method for bioconjugation. This technique can be employed to:

  • Attach drugs or imaging agents to proteins.
  • Develop novel probes for studying protein interactions in living cells.

2. Potential Antifungal Activity

Research on related hydroxybenzoic acid derivatives indicates that compounds with similar structures exhibit antifungal properties. For instance, several hydroxybenzoic acid esters have demonstrated fungicidal activity against various phytopathogenic fungi . Although specific data on 4-HBPA is lacking, its structural similarity to these active compounds suggests it may possess similar biological effects.

Case Study: Hydroxybenzoic Acid Derivatives

A comprehensive review highlighted the biological activities of various hydroxybenzoic acid derivatives, noting their antimicrobial, antiviral, and anti-inflammatory properties. The study emphasized that modifications to the hydroxyl and carboxylic acid groups can significantly enhance bioactivity .

Research on Related Compounds

In studies focused on compounds structurally related to 4-HBPA:

  • 3-Amino-4-hydroxy Benzoic Acid was shown to inhibit lipid metabolism in a mouse model of non-alcoholic steatohepatitis (NASH), suggesting that similar mechanisms might be explored for 4-HBPA .
  • Various hydroxybenzoate esters have been evaluated for their antifungal activity, with some showing significant efficacy against plant pathogens at low concentrations .

Summary of Biological Activities

Activity TypeDescription
Click ChemistryFacilitates biomolecule attachment; useful in bioconjugation studies.
Antifungal PotentialStructural similarity to active compounds suggests possible antifungal activity .
Metabolic InteractionPotential influence on lipid metabolism based on related compound studies .

Properties

IUPAC Name

4-(3-hydroxyprop-1-ynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPOYFHYEJNVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409560
Record name 4-(3-hydroxyprop-1-ynyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63197-50-2
Record name 4-(3-hydroxyprop-1-ynyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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